(5-Chloro-6-fluoropyridin-2-YL)acetic acid
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H5ClFNO2 |
|---|---|
Molecular Weight |
189.57 g/mol |
IUPAC Name |
2-(5-chloro-6-fluoropyridin-2-yl)acetic acid |
InChI |
InChI=1S/C7H5ClFNO2/c8-5-2-1-4(3-6(11)12)10-7(5)9/h1-2H,3H2,(H,11,12) |
InChI Key |
FMMUPTCGCZYXGG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(N=C1CC(=O)O)F)Cl |
Origin of Product |
United States |
Spectroscopic and Advanced Structural Characterization of 5 Chloro 6 Fluoropyridin 2 Yl Acetic Acid and Its Analogs
Vibrational Spectroscopy (FT-IR, Raman) for Conformational and Vibrational Analysis
Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, is a powerful tool for identifying functional groups and probing the conformational landscape of a molecule. The analysis of (5-Chloro-6-fluoropyridin-2-YL)acetic acid would reveal characteristic vibrations from the carboxylic acid group, the substituted pyridine (B92270) ring, and the carbon-halogen bonds.
Expected FT-IR Spectral Features: The FT-IR spectrum is anticipated to be dominated by features of the carboxylic acid group. A very broad absorption band is expected in the region of 3300-2500 cm⁻¹, characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid dimer. chegg.com The carbonyl (C=O) stretching vibration should appear as a strong, sharp band between 1760 and 1690 cm⁻¹. chegg.com In solid-state spectra of analogous compounds like phenylacetic acid, this band is often observed around 1700 cm⁻¹. nih.gov
The pyridine ring vibrations typically appear in the 1600-1400 cm⁻¹ region. For instance, in pyridine-2,5-dicarboxylic acid, characteristic ring stretching bands are observed. researchgate.net The spectrum would also feature C-H stretching vibrations from the aromatic ring just above 3000 cm⁻¹ and from the methylene (B1212753) (-CH₂) group between 2950 and 2850 cm⁻¹. The carbon-fluorine (C-F) and carbon-chlorine (C-Cl) stretching vibrations are expected at lower wavenumbers, typically in the 1400-1000 cm⁻¹ and 800-600 cm⁻¹ regions, respectively.
Expected Raman Spectral Features: Raman spectroscopy provides complementary information. The C=O stretch is also observable in Raman, typically around 1665 cm⁻¹. researchgate.net A key feature for acetic acid analogs is the symmetric C-C stretching vibration, which appears as a specific peak around 895 cm⁻¹. researchgate.net The aromatic ring vibrations, particularly the symmetric "ring breathing" mode, are often strong in Raman spectra, providing a clear fingerprint for the substituted pyridine core.
The following table summarizes the anticipated key vibrational modes based on data from acetic acid, phenylacetic acid, and other pyridine derivatives. nih.govresearchgate.netresearchgate.net
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique | Notes |
| O-H stretch (H-bonded) | 3300 - 2500 | FT-IR | Very broad absorption, characteristic of carboxylic acid dimers. |
| Aromatic C-H stretch | 3100 - 3000 | FT-IR, Raman | |
| Aliphatic C-H stretch | 2950 - 2850 | FT-IR, Raman | Methylene (-CH₂) group vibrations. |
| C=O stretch | 1760 - 1690 | FT-IR, Raman | Strong and sharp in FT-IR. |
| C=C / C=N ring stretches | 1600 - 1400 | FT-IR, Raman | Multiple bands expected for the substituted pyridine ring. |
| C-F stretch | 1400 - 1000 | FT-IR | Strong absorption. |
| C-O stretch | 1320 - 1210 | FT-IR | Coupled with O-H in-plane bending. |
| OCO bend | ~680 | Raman | Characteristic of the carboxylate group. |
| C-Cl stretch | 800 - 600 | FT-IR |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Positional Assignments and Purity Analysis
NMR spectroscopy is indispensable for determining the precise connectivity of atoms in a molecule. ¹H and ¹³C NMR spectra would provide unambiguous positional assignments for the protons and carbons in this compound.
Expected ¹H NMR Spectrum: The ¹H NMR spectrum is expected to show two distinct signals for the aromatic protons and one for the methylene protons.
Aromatic Protons: The pyridine ring has two remaining protons at positions 3 and 4. These protons would appear as two distinct doublets in the aromatic region (typically δ 7.0-9.0 ppm). Their specific chemical shifts are influenced by the electron-withdrawing effects of the chloro, fluoro, and acetic acid substituents. Data from 2-chloropyridine (B119429) and 2-fluoropyridine (B1216828) can be used as a reference. chemicalbook.comchemicalbook.com The coupling constant between these two adjacent protons (³JHH) would be in the range of 7-9 Hz.
Methylene Protons: The two protons of the -CH₂- group are adjacent to the electron-withdrawing pyridine ring and the carbonyl group. They are expected to appear as a singlet at approximately δ 3.8-4.3 ppm. For comparison, the methylene protons in 2-pyridineacetic acid hydrochloride resonate at δ 4.31 ppm. chemicalbook.com
Carboxylic Acid Proton: The acidic proton (-COOH) would likely appear as a broad singlet at a downfield chemical shift, typically above δ 10 ppm, and its visibility can depend on the solvent used.
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Notes |
| H-3 (Pyridine) | 7.5 - 8.5 | Doublet (d) | Coupled to H-4. |
| H-4 (Pyridine) | 7.0 - 8.0 | Doublet (d) | Coupled to H-3. |
| -CH₂- | 3.8 - 4.3 | Singlet (s) | Adjacent to the pyridine ring and carbonyl group. |
| -COOH | > 10 | Broad Singlet (br s) | Chemical shift is concentration and solvent dependent. |
Expected ¹³C NMR Spectrum: The proton-decoupled ¹³C NMR spectrum should display seven unique carbon signals.
Pyridine Carbons: Five distinct signals are expected for the pyridine ring carbons. The carbons directly bonded to the electronegative chlorine (C-5) and fluorine (C-6) atoms will exhibit significant shifts. The C-F coupling will be observable, with the C-6 signal appearing as a doublet with a large ¹JCF coupling constant. The chemical shifts can be estimated from data for 2-chloropyridine and other substituted pyridines. chemicalbook.comrsc.org
Acetic Acid Carbons: The methylene carbon (-CH₂) is expected to resonate around δ 40-50 ppm. The carbonyl carbon (-COOH) will be the most downfield signal, typically in the range of δ 170-180 ppm, similar to that seen in acetic acid (δ ~177 ppm). chemicalbook.com
| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Notes |
| -C OOH | 170 - 180 | Carbonyl carbon, deshielded. |
| C-2 (Pyridine) | 155 - 165 | Attached to the acetic acid group. |
| C-3 (Pyridine) | 120 - 130 | |
| C-4 (Pyridine) | 135 - 145 | |
| C-5 (Pyridine) | 125 - 135 | Attached to Chlorine. |
| C-6 (Pyridine) | 160 - 170 | Attached to Fluorine, will show a large C-F coupling. |
| -C H₂- | 40 - 50 | Methylene carbon. |
Mass Spectrometry for Molecular Structure Confirmation and Fragmentation Studies
Mass spectrometry (MS) is used to determine the molecular weight and elemental formula and to gain structural information through analysis of fragmentation patterns.
Expected Molecular Ion and Isotopic Pattern: The nominal molecular weight of this compound (C₇H₅ClFNO₂) is 189.5 g/mol . In electron ionization (EI) or electrospray ionization (ESI), the molecular ion peak (M⁺˙) or the protonated molecule ([M+H]⁺) would be observed at m/z 189 or 190, respectively. A key diagnostic feature will be the isotopic pattern caused by chlorine. Natural chlorine consists of two major isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). This will result in two peaks for the molecular ion: an M⁺ peak and an M+2 peak, with a relative intensity ratio of approximately 3:1, confirming the presence of a single chlorine atom.
Expected Fragmentation Pattern: The fragmentation of the molecule would likely proceed through several characteristic pathways, based on general principles and data from analogs like 2-pyridineacetic acid. nih.govlibretexts.org
Loss of Carboxyl Group: A common fragmentation for carboxylic acids is the loss of the -COOH group as a radical (45 Da), leading to a significant fragment ion at m/z 144. This corresponds to the (5-chloro-6-fluoropyridin-2-yl)methyl cation.
Decarboxylation: Loss of CO₂ (44 Da) from the molecular ion can also occur, particularly in ESI-MS/MS, yielding a fragment at m/z 145.
Loss of Halogens: Subsequent fragmentation could involve the loss of Cl (35 Da) or F (19 Da) from the pyridine ring fragments.
Pyridine Ring Fragmentation: The substituted pyridine ring itself can undergo cleavage, although this often requires higher energy.
| m/z | Proposed Fragment | Notes |
| 189 / 191 | [C₇H₅³⁵ClFNO₂]⁺˙ / [C₇H₅³⁷ClFNO₂]⁺˙ | Molecular ion peak (M⁺˙) with characteristic ~3:1 isotopic pattern. |
| 190 / 192 | [C₇H₆³⁵ClFNO₂]⁺ / [C₇H₆³⁷ClFNO₂]⁺ | Protonated molecule ([M+H]⁺) in ESI, showing the isotopic pattern. |
| 144 / 146 | [C₆H₄³⁵ClFN]⁺ | Loss of -COOH radical (45 Da) from the molecular ion. |
| 92 | [C₅H₄N]⁺ | Fragment corresponding to the pyridyl cation after side-chain cleavage, common in 2-substituted pyridines. nih.gov |
Single Crystal X-ray Diffraction (SC-XRD) for Solid-State Structure and Hydrogen Bonding Networks
Single Crystal X-ray Diffraction (SC-XRD) provides the definitive solid-state structure of a crystalline compound, revealing precise bond lengths, bond angles, and intermolecular interactions. For this compound, SC-XRD would be crucial for understanding its crystal packing and the dominant non-covalent interactions, particularly hydrogen bonding.
Expected Hydrogen Bonding: The molecule contains a strong hydrogen bond donor (the carboxylic acid -OH) and multiple hydrogen bond acceptors (the pyridine nitrogen and the two oxygen atoms of the carboxyl group). This combination facilitates the formation of robust supramolecular assemblies. researchgate.net
Carboxylic Acid Dimer: A very common motif for carboxylic acids is the formation of a cyclic dimer through a pair of O-H···O hydrogen bonds, creating an R²₂(8) graph set notation.
Acid-Pyridine Heterosynthon: Alternatively, a strong O-H···N hydrogen bond can form between the carboxylic acid of one molecule and the pyridine nitrogen of a neighboring molecule. acs.orgnih.gov This is a highly reliable and well-studied interaction in crystal engineering. nih.gov Given the acidity of the carboxylic acid and the basicity of the pyridine nitrogen, this interaction is highly probable and may even involve proton transfer to form a zwitterionic salt structure in the solid state. nih.gov
The interplay between these potential interactions, along with weaker C-H···O, C-H···F, and halogen-halogen interactions, will dictate the final three-dimensional crystal packing, which could adopt structures like chains, sheets, or more complex networks. mdpi.comnih.gov Analysis of the crystal structure would confirm the planarity of the pyridine ring and the conformation of the acetic acid side chain relative to the ring.
Role of 5 Chloro 6 Fluoropyridin 2 Yl Acetic Acid As a Versatile Chemical Building Block
Precursor in Advanced Agrochemical Synthesis Research
The structural motifs present in (5-Chloro-6-fluoropyridin-2-yl)acetic acid are frequently found in modern agrochemicals. Halogenated pyridine (B92270) cores are central to the efficacy of numerous herbicides and pesticides, and this compound provides a ready-made scaffold for the synthesis of new and more effective crop protection agents. chemimpex.com
Strategic Intermediates for Crop Protection Chemicals
This compound and its close analogs are strategic intermediates in the development of synthetic auxin herbicides. mdpi.com This class of herbicides functions by mimicking the plant growth hormone auxin, leading to uncontrolled growth and eventual death of targeted broadleaf weeds. The pyridinecarboxylic acid core is a well-established pharmacophore for this mode of action. mdpi.comnih.gov
Research has focused on modifying the pyridine ring to enhance herbicidal activity and selectivity. For example, the synthesis of novel 6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acids has been explored as a strategy to discover new herbicidal molecules, starting from halogenated picolinic acids. mdpi.com The presence of chlorine and fluorine on the pyridine ring, as in this compound, is crucial for modulating the biological activity and physicochemical properties of the final product, such as its uptake and translocation within the plant. nih.gov
The synthesis of these advanced agrochemicals often involves the strategic introduction of different functional groups onto the pyridine scaffold. The acetic acid side chain of the title compound can be readily converted into esters or amides, while the halogenated ring can undergo nucleophilic substitution or cross-coupling reactions to build more complex derivatives.
Table 1: Examples of Structurally Related Pyridine-Based Herbicides and Key Intermediates
| Compound Class | Core Structure | Target Application | Reference |
|---|---|---|---|
| Picolinic Acid Herbicides | 4-amino-picolinic acid | Broadleaf weed control | nih.gov |
| Pyridinyloxyacetic Acid Herbicides | Substituted pyridinyloxyacetic acid | Post-emergence herbicide | nih.govgoogle.com |
| Pyrazolyl-Picolinic Acids | 6-pyrazolyl-2-picolinic acid | Synthetic auxin herbicide | mdpi.com |
Contribution to Enhanced Agricultural Productivity Solutions
The development of novel herbicides from intermediates like this compound directly contributes to enhanced agricultural productivity. By providing effective weed control, these chemicals help to reduce crop losses and improve yields. gugupharm.com The goal of modern agrochemical research is to create compounds that are not only potent but also have favorable environmental profiles, such as rapid degradation in soil. nih.gov
The specific halogenation pattern of this compound is a key design element. The combination of chloro and fluoro substituents can lead to herbicides with a broader spectrum of activity, including efficacy against weeds that have developed resistance to older classes of chemicals. nih.gov For example, research into triazolopyrimidine-2-sulfonamide herbicides, which also feature heterocyclic cores, aims to create molecules with high activity and faster soil degradation rates. nih.gov The use of versatile building blocks allows chemists to fine-tune the properties of the final agrochemical to meet the demands of modern, sustainable agriculture. chemimpex.comgugupharm.com
Intermediate in Pharmaceutical Research and Drug Discovery Scaffolds
The pyridine ring is one of the most prevalent nitrogen-containing heterocycles in FDA-approved drugs and is considered a "privileged scaffold" in medicinal chemistry. nih.govresearchgate.netmdpi.com Its presence in natural products and synthetic drugs highlights its ability to interact with biological targets. This compound serves as a valuable starting material for creating novel pyridine-containing molecules with potential therapeutic applications. chemimpex.com
Synthesis of Structurally Diverse Biologically Active Pyridine Derivatives
The functional handles on this compound—the carboxylic acid, the chlorine atom, and the fluorine atom—allow for the synthesis of a wide array of derivatives. The carboxylic acid can be converted to amides, esters, or other functional groups, while the halogen atoms provide sites for nucleophilic aromatic substitution or transition metal-catalyzed cross-coupling reactions. This versatility enables the creation of libraries of compounds for screening against various biological targets. nih.govnih.gov
Pyridine derivatives are known to exhibit a broad spectrum of biological activities, including antibacterial, antiviral, anticancer, and anticonvulsant properties. nih.gov For instance, substituted pyridines are key intermediates in the synthesis of naphthyridine antibacterial compounds. google.com The specific substitution pattern on the pyridine ring is critical for determining the molecule's biological activity and pharmacological profile. The chloro and fluoro groups on the title compound can enhance binding affinity to target proteins and improve metabolic stability, properties that are highly desirable in drug candidates.
Enabling Scaffold Diversity and Functional Group Tolerance in Medicinal Chemistry
A key challenge in medicinal chemistry is the development of synthetic routes that are tolerant of a wide range of functional groups, allowing for the creation of diverse molecular libraries. nih.gov The robust nature of the pyridine ring in this compound and the differential reactivity of its substituents make it an ideal platform for combinatorial chemistry and diversity-oriented synthesis.
Chemists can selectively modify one part of the molecule while leaving the others intact. For example, the acetic acid group can be coupled with various amines to create a library of amides, after which the chlorine atom can be replaced via a Suzuki or Buchwald-Hartwig coupling reaction to introduce further diversity. This step-wise functionalization allows for a systematic exploration of the chemical space around the pyridine core. nih.gov This approach is fundamental to structure-activity relationship (SAR) studies, where chemists systematically alter a molecule's structure to optimize its biological activity and properties. The pyridine scaffold's ability to act as a hydrogen bond acceptor and its tunable electronic properties make it a cornerstone of modern drug design. researchgate.netnih.gov
Applications in Advanced Materials Science
Beyond its roles in life sciences, the pyridine motif is increasingly utilized in the field of materials science. Pyridine derivatives are employed as ligands for organometallic compounds, as building blocks for functional polymers and in the creation of specialized surfaces. nih.govnih.gov
The structure of this compound makes it a promising candidate for applications in advanced materials. The nitrogen atom in the pyridine ring possesses a lone pair of electrons, allowing it to coordinate with a wide variety of metal ions to form stable transition metal complexes. semanticscholar.orgnih.govwikipedia.org Such complexes have applications in catalysis, molecular magnets, and as components in organic light-emitting diodes (OLEDs). researchgate.net
Furthermore, the acetic acid functionality allows the molecule to be incorporated into polymer chains through condensation reactions, leading to pyridine-functionalized polymers. researchgate.net These materials can exhibit interesting properties, such as thermal stability, fluorescence, or pH-responsiveness. nih.govacs.org For example, perfluorinated pyridine derivatives are used to create high-performance fluoropolymers with enhanced thermal and chemical resistance. mdpi.com The combination of a polymerizable group (acetic acid) and a functional heterocyclic core makes this compound a versatile monomer for the design of new functional materials.
Table 2: Potential Applications of Pyridine Derivatives in Materials Science
| Application Area | Role of Pyridine Moiety | Relevant Functional Groups | Reference |
|---|---|---|---|
| Organometallic Complexes | Ligand for metal coordination | Pyridine Nitrogen | semanticscholar.orgnih.gov |
| Functional Polymers | Monomer unit in polymer backbone | Carboxylic Acid, Halogens | nih.govmdpi.com |
| Catalysis | Component of catalyst structure (e.g., Crabtree's catalyst) | Pyridine Ring | wikipedia.org |
| Functional Surfaces | Chemical modification of surfaces | Pyridine Ring | acs.org |
Ligand Design for Metal Complexes and Catalysis
There is no specific information available in the reviewed literature regarding the use of this compound in the design of ligands for metal complexes or its subsequent application in catalysis. While substituted pyridine derivatives are a well-established class of ligands in coordination chemistry, the unique combination of chloro, fluoro, and acetic acid substituents on this particular pyridine ring has not been explored in this context in published research. The electronic and steric effects of the chloro and fluoro groups, combined with the coordinating potential of the pyridine nitrogen and the carboxylate group of the acetic acid side chain, theoretically allow for a range of coordination modes. However, no specific examples of metal complexes or their catalytic activities have been documented.
The general principles of ligand design often involve the strategic placement of electron-donating and electron-withdrawing groups to modulate the electronic properties of the resulting metal complex, which in turn influences its catalytic activity. For instance, the hydrogenation of substituted pyridines can be achieved using catalysts like platinum(IV) oxide in acetic acid, leading to piperidine derivatives. While this highlights a catalytic process involving pyridine compounds, it does not specifically involve this compound as a ligand.
Building Blocks for Functional Polymers and Optoelectronic Materials
There is a lack of published research on the utilization of this compound as a monomer or building block for the synthesis of functional polymers or optoelectronic materials. The incorporation of fluorine atoms into organic materials is a known strategy to enhance their performance in electronic and optoelectronic applications. Fluorination can lower the HOMO and LUMO energy levels of a material, facilitating electron injection and improving resistance to oxidative degradation. This often leads to materials with n-type or ambipolar semiconducting properties.
Furthermore, the introduction of fluorine into polymer backbones can influence intra- and intermolecular interactions, which plays a crucial role in the solid-state arrangement and can enhance charge carrier mobility. For example, the substitution of fluorine in semiconducting polymers has been shown to improve backbone planarity and promote organized molecular packing. Despite these general principles, no studies have specifically reported the polymerization of this compound or its integration into polymeric or optoelectronic material structures. Similarly, while pyridine-containing oligomers have been investigated for their structural and optoelectronic properties, this specific compound has not been a subject of such studies.
Comparative Studies with Isomeric and Analogous Halogenated Pyridine Acetic Acids
Structural Isomers (e.g., chloro-fluoro positional isomers) and their Distinct Reactivities
The reactivity of the pyridine (B92270) ring is significantly influenced by the placement of its substituents. In (5-Chloro-6-fluoropyridin-2-YL)acetic acid, the electron-withdrawing nature of the nitrogen atom, two halogen atoms, and the acetic acid group makes the ring highly electron-deficient. This electronic characteristic deactivates the ring towards electrophilic substitution but strongly activates it for nucleophilic aromatic substitution (SNAr). uoanbar.edu.iq
The distinct reactivities of structural isomers arise from the interplay between the inductive and resonance effects of the substituents and their positions relative to each other. The two halogen atoms, chlorine and fluorine, are key to this reactivity. Fluorine is typically a better leaving group than chlorine in SNAr reactions due to the high polarity of the C-F bond. However, the reaction rate is also governed by the stability of the intermediate Meisenheimer complex, which is influenced by the position of the attack relative to the electron-withdrawing groups.
For this compound, the fluorine atom is at the C-6 position (ortho to the nitrogen), which is a highly activated position for nucleophilic attack. The chlorine atom is at the C-5 position (meta to the nitrogen). Isomers such as (6-Chloro-5-fluoropyridin-2-YL)acetic acid would exhibit different reactivity profiles. In this hypothetical isomer, the chlorine would be the primary leaving group in SNAr reactions at the C-6 position.
Studies on simpler 2-halopyridines have shown that a 2-fluoropyridine (B1216828) reacts significantly faster than a 2-chloropyridine (B119429) with nucleophiles like sodium ethoxide. researchgate.net This "element effect" (F > Cl) is common in activated SNAr reactions where nucleophilic addition is the rate-controlling step. nih.gov Therefore, the position of the fluorine atom is critical. An isomer with fluorine at an activated position (ortho or para to the nitrogen) would be more susceptible to nucleophilic displacement at that site compared to an isomer with chlorine at the same position.
Table 1: Comparative Reactivity of Chloro-Fluoro Pyridine Acetic Acid Isomers
| Compound | Position of F | Position of Cl | Most Probable Site of Nucleophilic Attack | Expected Relative Reactivity |
|---|---|---|---|---|
| This compound | 6 | 5 | C-6 (displacement of F⁻) | High |
| (6-Chloro-5-fluoropyridin-3-YL)acetic acid | 5 | 6 | C-6 (displacement of Cl⁻) | Moderate |
This table is based on established principles of nucleophilic aromatic substitution on pyridine rings.
Influence of Halogen Substitution Pattern on Synthetic Accessibility and Reaction Outcomes
The specific arrangement of halogen atoms on the pyridine ring is a critical factor in both the synthesis of the molecule and its subsequent chemical transformations. The preparation of polysubstituted pyridines, especially with specific halogenation patterns, can be challenging. nih.gov
Synthetic Accessibility: The synthesis of this compound likely involves a multi-step sequence. It is often more feasible to construct the substituted pyridine ring with the desired halogen pattern first, rather than attempting selective halogenation of a pre-existing pyridine acetic acid. Methods for halogenating pyridines often require harsh conditions and can lack regioselectivity. nih.govchemrxiv.org Therefore, synthetic routes often start from already functionalized pyridine precursors, where the positions of chlorine and fluorine are established early in the synthetic sequence.
Reaction Outcomes: The halogen substitution pattern dictates the regioselectivity of further reactions.
Nucleophilic Aromatic Substitution (SNAr): As previously noted, the fluorine at C-6 is the most likely site for substitution by a strong nucleophile. This allows for the selective introduction of various functional groups (e.g., amino, alkoxy, thio) at this position.
Metal-Catalyzed Cross-Coupling: Reactions like Suzuki, Heck, or Sonogashira couplings are powerful tools for C-C bond formation. The relative reactivity of C-Cl and C-F bonds in these reactions can be exploited for selective functionalization. Generally, a C-Cl bond is more reactive than a C-F bond in palladium-catalyzed cross-coupling reactions. This differential reactivity would allow for a selective reaction at the C-5 position (involving the C-Cl bond) while leaving the C-6 C-F bond intact, or vice-versa, depending on the catalytic system employed.
The influence of the halogen substitution pattern is therefore paramount, offering a handle for chemists to selectively modify the molecule at specific positions to build more complex structures. nih.gov
Comparative Analysis of Spectroscopic Fingerprints and Electronic Properties
The electronic environment of a molecule is directly reflected in its spectroscopic data. The halogen substituents in this compound have a pronounced effect on its NMR and IR spectra compared to simpler analogs.
NMR Spectroscopy:
1H NMR: The pyridine ring protons are expected to appear at a lower field (higher ppm) compared to unsubstituted pyridine acetic acids due to the strong deshielding effect of the halogens. The remaining protons on the ring will also exhibit coupling to the fluorine atom (19F), leading to more complex splitting patterns.
13C NMR: The carbon atoms attached to the halogens (C-5 and C-6) will show significant shifts. The C-F bond will result in a large one-bond carbon-fluorine coupling constant (1JCF), which is a characteristic feature. The chemical shifts of all ring carbons will be affected by the electron-withdrawing substituents.
19F NMR: This technique would show a signal for the fluorine atom at C-6, with its chemical shift and coupling constants providing information about its electronic environment.
Electronic Properties: The introduction of halogens significantly alters the electronic landscape of the pyridine ring. Computational studies on similar halogenated heterocycles show that halogen substitution increases the chemical potential and can affect properties like the electrophilicity index. chemrxiv.org The high electronegativity of fluorine and chlorine leads to a more polarized molecule with a larger dipole moment compared to pyridine-3-acetic acid or pyridine-4-acetic acid. This polarization is key to its reactivity, particularly its susceptibility to nucleophilic attack.
Table 3: Predicted Spectroscopic Features
| Spectroscopic Technique | Feature for this compound | Comparison with Unsubstituted Pyridine Acetic Acids |
|---|---|---|
| 1H NMR | Ring protons shifted downfield; complex splitting due to H-F coupling. | Unsubstituted analogs show simpler spectra at a higher field. |
| 13C NMR | Large 1JCF coupling for C-6; downfield shifts for ring carbons. | No C-F coupling; ring carbon signals are at a higher field. |
| IR Spectroscopy | Characteristic C-F and C-Cl stretching frequencies. | These bands are absent. |
Future Horizons: Unlocking the Potential of Halogenated Pyridine Acetic Acids
The field of heterocyclic chemistry continues to be a fertile ground for innovation, with halogenated pyridine acetic acids emerging as a class of compounds with significant untapped potential. The strategic incorporation of halogen atoms onto the pyridine ring, coupled with the acetic acid moiety, bestows these molecules with unique physicochemical properties, making them valuable synthons and potential lead compounds in various chemical and technological domains. This article will explore the future directions and emerging research avenues for this promising class of molecules, with a particular focus on the illustrative compound, this compound.
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed for (5-chloro-6-fluoropyridin-2-yl)acetic acid, and how are halogenation regioselectivity challenges addressed?
- Methodological Answer : Synthesis typically involves halogenation of pyridine precursors followed by acetic acid side-chain introduction. For regioselective chloro and fluoro substitution, directing groups (e.g., methoxy or nitro) are used to position halogens. For example, fluorination may employ electrophilic agents like Selectfluor under controlled pH, while chlorination could use POCl₃ or N-chlorosuccinimide. Post-halogenation, coupling with ethyl bromoacetate via nucleophilic substitution, followed by hydrolysis, yields the target compound. Purity is ensured via recrystallization or column chromatography .
Q. Which analytical techniques are critical for structural confirmation of this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR identify the pyridine ring protons (δ 7.5–8.5 ppm) and acetic acid protons (δ 3.5–4.5 ppm). F NMR confirms fluorine position (δ -110 to -120 ppm).
- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight (expected [M+H]⁺: 204.03). Fragmentation patterns distinguish chloro/fluoro substituents (e.g., loss of Cl· vs. F· radicals) .
- HPLC-PDA : Reverse-phase C18 columns with UV detection (λ = 260 nm) assess purity (>98%) and quantify residual solvents .
Q. What are the key physicochemical properties of this compound relevant to experimental design?
- Methodological Answer :
- Solubility : Sparingly soluble in water (≈1.2 mg/mL at 25°C), but miscible in DMSO or methanol. Adjust solubility using co-solvents (e.g., 10% DMSO in PBS) for biological assays .
- Melting Point : Predicted range: 180–185°C (decomposition may occur above 190°C; DSC recommended for verification).
- pKa : Estimated pKa ≈ 2.8 (carboxylic acid) and 4.1 (pyridine nitrogen), requiring pH-controlled storage to prevent degradation .
Advanced Research Questions
Q. How can contradictory spectroscopic data (e.g., NMR splitting patterns) be resolved during structural elucidation?
- Methodological Answer : Contradictions arise from dynamic effects (e.g., rotational barriers) or impurities. Strategies:
- Variable Temperature NMR : Resolve overlapping peaks by cooling to -40°C to slow conformational exchange.
- 2D NMR (COSY, HSQC) : Assign proton-proton correlations and heteronuclear couplings to confirm substituent positions.
- Isotopic Labeling : Synthesize C/N-labeled analogs to trace ambiguous signals. Cross-validate with computational modeling (DFT for chemical shift prediction) .
Q. What strategies optimize regioselective halogenation in pyridine-based acetic acid derivatives?
- Methodological Answer :
- Protecting Groups : Use tert-butyloxycarbonyl (Boc) to block reactive sites during halogenation.
- Metal Catalysis : Pd-catalyzed C–H activation for late-stage fluorination (e.g., using AgF₂).
- Microwave-Assisted Synthesis : Enhances reaction specificity (e.g., 100°C, 30 min) for reduced byproduct formation .
Q. How do chloro and fluoro substituents influence the compound’s interaction with biological targets (e.g., enzymes or receptors)?
- Methodological Answer :
- Electron-Withdrawing Effects : Fluorine increases electronegativity, enhancing hydrogen bonding with active sites. Chlorine contributes to hydrophobic interactions.
- SAR Studies : Compare IC₅₀ values of analogs (e.g., 5-Cl vs. 6-F substitutions) in enzyme inhibition assays (e.g., kinase or protease). Molecular docking (AutoDock Vina) predicts binding modes by simulating substituent steric/electronic effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
